N-Acetylthreonine

Description

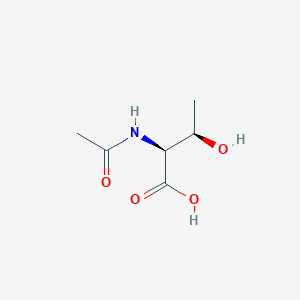

N-acetyl-L-threonine is a N-acetyl-L-amino acid that is the N-acetyl derivative of L-threonine. It is a L-threonine derivative and a N-acetyl-L-amino acid. It is a conjugate acid of a N-acetyl-L-threoninate.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-acetamido-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXUVCGOLSNLQ-WUJLRWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168975 | |

| Record name | N-Acetylthreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17093-74-2 | |

| Record name | N-Acetyl-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17093-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylthreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017093742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylthreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLTHREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0E98V3R9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylthreonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biochemical Role of Free N-Acetylthreonine: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Acetylthreonine (NAT) is an N-acetylated derivative of the essential amino acid L-threonine. While its presence in biological systems is established, its role as a free molecule is not as extensively characterized as its function within polypeptide chains. This technical guide provides a comprehensive overview of the current understanding of the biochemical role of free this compound, consolidating available data on its metabolism, potential physiological relevance, and the methodologies used for its study. The primary documented origin of free this compound is through the synthesis and subsequent degradation of N-terminally acetylated proteins, a crucial co- and post-translational modification in eukaryotes. Direct enzymatic synthesis of free this compound and its specific signaling functions remain areas of active investigation with limited conclusive evidence to date. This document aims to be a resource for researchers by summarizing existing knowledge and identifying key gaps for future exploration.

Introduction

N-α-acetylation is one of the most common covalent modifications of proteins in eukaryotes, affecting an estimated 80% of all human proteins. This process involves the transfer of an acetyl group from acetyl-coenzyme A to the α-amino group of the N-terminal amino acid. When the N-terminal residue is threonine, this results in the formation of this compound at the protein's terminus. While the functional consequences of N-terminal acetylation on protein stability, folding, and interaction are widely studied, the fate and function of free this compound, which can be released during protein degradation, are less understood. This guide delves into the known biochemistry of free this compound.

Metabolism of this compound

The lifecycle of this compound is intrinsically linked to protein metabolism. Its formation is primarily a consequence of protein synthesis and modification, and its degradation feeds back into amino acid pools.

Synthesis

Free this compound is predominantly generated through two main pathways:

-

N-terminal Acetylation of Proteins and Subsequent Proteolysis: This is considered the major source of free this compound.

-

N-acetyltransferases (NATs): Specific enzymes, primarily N-acetyltransferase A (NatA), catalyze the acetylation of proteins with small N-terminal residues, including threonine, after the initiator methionine is cleaved by methionine aminopeptidases.

-

Proteasomal Degradation: N-terminally acetylated proteins undergo degradation by the proteasome, releasing small peptides and individual N-acetylated amino acids, including this compound, into the cytosol.

-

-

Direct Acetylation of Free L-Threonine: While the direct enzymatic acetylation of free amino acids is known to occur for some amino acids, specific evidence for a dedicated enzyme that synthesizes free this compound from L-threonine and acetyl-CoA is not well-established. However, some N-acetyltransferases may possess this activity under certain conditions.

Degradation

The primary route for the catabolism of free this compound is deacetylation:

-

Acyl-amino Acid Hydrolases (Aminoacylases): These enzymes catalyze the hydrolysis of the acetyl group from N-acetylated amino acids, yielding the parent amino acid (L-threonine) and acetate. Aminoacylase I (ACY1) is a key enzyme in this process and can act on a variety of N-acetylated amino acids.[1] This allows for the recycling of L-threonine for protein synthesis or other metabolic pathways.

Biochemical and Physiological Roles

The specific biochemical roles of free this compound are not yet fully elucidated. However, based on its nature as an N-acetylated amino acid and some preliminary findings, several potential roles can be proposed.

-

Metabolic Precursor: Upon deacetylation, it serves as a source of L-threonine, which is an essential amino acid required for protein synthesis, and acetate, which can be utilized in various metabolic pathways, including energy production via the citric acid cycle.

-

Potential Signaling Molecule: While direct evidence is lacking, other N-acyl amino acids have been shown to act as signaling molecules. For instance, N-acyl derivatives of other amino acids have been implicated in neuroprotection.[2] It is plausible that free this compound could have signaling functions that are yet to be discovered.

-

Biomarker: Elevated levels of N-acetylated amino acids, including this compound, have been observed in the urine of patients with certain inborn errors of metabolism, suggesting its potential as a biomarker for these conditions.[3] Furthermore, high levels of N-acetylated amino acids are considered uremic toxins, accumulating in patients with kidney disease.[1]

Quantitative Data

Quantitative data specifically on the enzyme kinetics and cellular concentrations of free this compound are limited in the scientific literature. The following table summarizes the available information.

| Parameter | Value | Organism/System | Method | Reference |

| Enzyme Kinetics (Related) | ||||

| Aminoacylase I (ACY1) Deacetylation | Can catalyze the reverse reaction (synthesis of acetylated amino acids) | Human | Biochemical Assays | [1] |

| Cellular/Body Fluid Concentrations | ||||

| Urinary Excretion (in certain metabolic disorders) | Increased in some inborn errors of amino acid metabolism | Human | GC-MS | [3] |

| Plasma Concentration (as a uremic toxin) | Can be present in high abundance in serum/plasma of uremic patients | Human | Not specified | [1] |

Signaling Pathways and Experimental Workflows

While no specific signaling pathways directly involving free this compound as a primary messenger have been definitively identified, its metabolic pathway is well-understood in the context of protein turnover.

Diagrams

Caption: Metabolic pathway of this compound formation and degradation.

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Detailed experimental protocols specifically for investigating the biochemical role of free this compound are not widely published. However, the following methodologies for the analysis of N-acetylated amino acids can be adapted.

Quantification of Free this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological matrices like plasma, urine, or tissue homogenates.

A. Sample Preparation and Extraction:

-

Tissue Homogenization: Homogenize frozen tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Protein Precipitation: To 100 µL of plasma, urine, or tissue homogenate, add 400 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column suitable for polar analytes (e.g., a HILIC column can also be considered).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Develop a suitable gradient to achieve separation of this compound from other metabolites.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Monitor the transition from the precursor ion (m/z of [M+H]+) to a specific product ion.

-

Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

-

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

C. Data Analysis:

-

Quantification: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.

In Vitro Enzyme Assay for this compound Deacetylation

This protocol can be used to assess the activity of aminoacylases in deacetylating this compound.

A. Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Add a known concentration of this compound (substrate).

-

Add a purified aminoacylase enzyme or a cell/tissue lysate containing the enzyme.

-

The final reaction volume is typically 50-100 µL.

B. Reaction Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10, 20, 30 minutes).

-

Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.

C. Product Measurement:

-

Measure the formation of the product, L-threonine, using a suitable method such as LC-MS/MS or a colorimetric assay (e.g., ninhydrin assay).

D. Kinetic Parameter Determination:

-

To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of this compound.

-

Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Conclusion and Future Directions

The biochemical role of free this compound is an area that warrants further investigation. While its origin from the proteasomal degradation of N-terminally acetylated proteins is well-established, its specific functions as a free molecule remain largely unknown. Future research should focus on:

-

Elucidating Specific Signaling Roles: Investigating whether free this compound can act as a signaling molecule, for example, by binding to specific receptors or modulating enzyme activities.

-

Identifying Dedicated Biosynthetic and Degradative Enzymes: Characterizing enzymes that may be responsible for the direct synthesis of free this compound and further exploring the kinetics of its deacetylation by various aminoacylases.

-

Determining Physiological Concentrations: Establishing the precise concentrations of free this compound in different tissues and biofluids under normal and pathological conditions to better understand its physiological relevance.

-

Exploring Therapeutic Potential: Given the emerging roles of other N-acyl amino acids in health and disease, exploring the potential therapeutic applications of this compound or its derivatives could be a promising avenue for drug development.

This technical guide provides a solid foundation for researchers entering this field by summarizing the current knowledge and highlighting the critical questions that remain to be answered.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0062557) [hmdb.ca]

- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urinary excretion of N-acetyl amino acids in patients with some inborn errors of amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetylthreonine in Cellular Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the specific roles of N-Acetylthreonine in cellular metabolism is limited. This guide synthesizes information on general N-acetylated amino acid metabolism, threonine metabolism, and analytical methodologies to present a comprehensive overview of its known properties and putative metabolic functions. The metabolic pathways, quantitative data, and signaling roles described herein are largely based on established biochemical principles and should be considered hypothetical frameworks for future research.

Introduction to this compound

N-Acetyl-L-threonine is the N-acetylated derivative of the essential amino acid L-threonine.[1][2] While not as extensively studied as other N-acetylated amino acids like N-acetylcysteine (NAC), this compound is an endogenous metabolite found in human biofluids and tissues, including blood, urine, feces, and the placenta.[3] Its presence suggests it plays a role in cellular biochemistry, potentially arising from the synthesis by N-acetyltransferases or from the degradation of N-terminally acetylated proteins.[3] N-terminal acetylation is a common co- and post-translational modification in eukaryotes, affecting a vast majority of proteins and influencing their stability, localization, and function.[4][5][6][7]

Chemical and Physical Properties of N-Acetyl-L-threonine:

| Property | Value | Reference |

| Molecular Formula | C6H11NO4 | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| IUPAC Name | (2S,3R)-2-acetamido-3-hydroxybutanoic acid | [1] |

| CAS Number | 17093-74-2 | [1] |

Putative Metabolic Pathways of this compound

The metabolism of this compound is proposed to involve two primary enzymatic steps: biosynthesis via acetylation of L-threonine and degradation via deacetylation.

The formation of this compound likely occurs through the transfer of an acetyl group from acetyl-coenzyme A (Acetyl-CoA) to the α-amino group of L-threonine. This reaction is catalyzed by an N-acetyltransferase (NAT).[5][8] While specific NATs for free threonine have not been definitively characterized, various NATs are known to acetylate the N-termini of proteins, and some enzymes can acetylate free amino acids.[9][10]

Figure 1: Hypothetical biosynthesis of this compound.

The degradation of this compound is likely a hydrolysis reaction that yields L-threonine and acetate. This reverse reaction is catalyzed by aminoacylases, such as Aminoacylase 1 (ACY1), which is known to act on a variety of N-acetylated amino acids.[3][11] This pathway regenerates the parent amino acid, which can re-enter metabolic pathways, and produces acetate.

Figure 2: Hypothetical degradation of this compound.

Quantitative Data (Hypothetical)

The following table presents hypothetical kinetic parameters for the enzymes involved in this compound metabolism. These values are for illustrative purposes and would require experimental validation.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |

| N-Acetyltransferase (putative) | L-Threonine | 0.5 - 5.0 | 0.1 - 1.0 |

| Acetyl-CoA | 0.05 - 0.2 | ||

| Aminoacylase 1 (ACY1) | This compound | 1.0 - 10.0 | 5.0 - 20.0 |

Experimental Protocols

Investigating the metabolism of this compound requires a combination of in vitro and cellular assays.

Objective: To determine the kinetic parameters of a putative N-acetyltransferase for L-threonine.

Materials:

-

Purified candidate N-acetyltransferase enzyme

-

L-Threonine

-

Acetyl-CoA

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

DTNB (Ellman's reagent) for Coenzyme A detection

-

Spectrophotometer

Methodology:

-

Prepare a reaction mixture containing reaction buffer, a range of L-threonine concentrations, and a fixed, saturating concentration of Acetyl-CoA.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding a denaturing agent).

-

Measure the production of Coenzyme A (CoA-SH) by adding DTNB and measuring the absorbance at 412 nm.

-

Calculate the initial reaction velocity for each substrate concentration.

-

Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Objective: To demonstrate the synthesis of this compound from L-threonine in a cellular context.

Materials:

-

HEK293 or other suitable cell line

-

Cell culture medium (e.g., DMEM)

-

¹³C- or ¹⁵N-labeled L-threonine

-

Methanol, water, chloroform for metabolite extraction

-

LC-MS/MS system

Methodology:

-

Culture cells to ~80% confluency.

-

Replace the standard medium with a medium containing the isotopically labeled L-threonine.

-

Incubate for various time points (e.g., 0, 2, 6, 12, 24 hours).

-

At each time point, wash the cells with ice-cold saline and quench metabolism by adding cold 80% methanol.

-

Scrape the cells and collect the extract. Perform a liquid-liquid extraction (e.g., with chloroform and water) to separate polar metabolites.

-

Analyze the polar metabolite fraction by LC-MS/MS to detect and quantify the labeled this compound.

Objective: To measure the absolute concentration of this compound in biological samples.[8][12]

Materials:

-

Biological sample (e.g., plasma, cell extract)

-

This compound standard

-

Internal standard (e.g., isotopically labeled this compound)

-

Protein precipitation agent (e.g., acetonitrile with 0.1% formic acid)

-

LC-MS/MS system with a suitable column (e.g., HILIC or reverse-phase C18)

Methodology:

-

Spike the sample with a known concentration of the internal standard.

-

Precipitate proteins by adding 3 volumes of cold acetonitrile.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Dry the supernatant and reconstitute in the mobile phase.

-

Inject the sample onto the LC-MS/MS system.

-

Separate this compound using an appropriate chromatographic gradient.

-

Detect and quantify using multiple reaction monitoring (MRM) by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Calculate the concentration based on a standard curve generated with the this compound standard.

Putative Biological Roles and Signaling

While the specific functions of this compound are not well-defined, we can speculate on its potential roles based on the known functions of related molecules.

-

Metabolic Intermediate: this compound may serve as a temporary storage or transport form of threonine. The acetylation could prevent its degradation by certain pathways or facilitate its transport across membranes.

-

Signaling Molecule: N-acetylated amino acids, such as N-arachidonoyl glycine, are known to act as signaling lipids.[13][14] It is plausible that this compound could have signaling functions, although these are yet to be discovered.

-

Detoxification: N-acetylation is a known phase II detoxification reaction for certain xenobiotics.[9] While threonine is an endogenous compound, N-acetylation could play a role in regulating its levels.

-

Antioxidant Properties: N-acetylcysteine (NAC) is a well-known antioxidant and precursor to glutathione.[15][16] While this compound does not contain a thiol group like NAC, the potential for N-acetylated amino acids to influence cellular redox state cannot be entirely ruled out and warrants investigation. For instance, NAC has been shown to modulate signaling pathways like AKT/NOS and ERK-MAPK.[15][17][18]

Figure 3: Logical workflow for investigating this compound metabolism.

Figure 4: Hypothetical this compound-mediated signaling pathway.

Implications for Drug Development

The enzymes responsible for the metabolism of this compound, particularly N-acetyltransferases and aminoacylases, could represent novel drug targets.

-

NAT Inhibitors: The development of inhibitors for specific NATs is an area of interest, particularly in cancer research where altered acetylation has been implicated.[19] If a specific NAT is responsible for this compound synthesis, its inhibition could be explored as a therapeutic strategy.

-

Modulation of ACY1: Deficiencies in aminoacylase 1 have been linked to neurological disorders.[11] Understanding how ACY1 metabolizes this compound could provide insights into these conditions.

-

This compound as a Pro-drug: Similar to how N-acetylcysteine is used to deliver cysteine, this compound could potentially be explored as a more bioavailable form of threonine for specific therapeutic applications.

Conclusion

This compound is an endogenous metabolite with a largely unexplored role in cellular metabolism. Based on established biochemical principles, its metabolism is likely governed by the interplay of N-acetyltransferases and aminoacylases. Future research, guided by the experimental protocols outlined in this guide, is necessary to elucidate its specific metabolic pathways, biological functions, and potential as a biomarker or therapeutic target. The systematic investigation of this compound will contribute to a more complete understanding of the metabolic network and the roles of N-acetylated amino acids in health and disease.

References

- 1. N-acetyl-L-threonine | C6H11NO4 | CID 152204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. - [ebi.ac.uk]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0062557) [hmdb.ca]

- 4. N-terminal acetylation - Wikipedia [en.wikipedia.org]

- 5. Protein acetylation - Wikipedia [en.wikipedia.org]

- 6. The diversity of acetylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 9. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 10. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amino Acid Metabolism Analysis-Techniques, Workflow, and Applications - Creative Proteomics [creative-proteomics.com]

- 13. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Thiol antioxidant, N-acetylcysteine, activates extracellular signal-regulated kinase signaling pathway in articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Akt Signaling and Nitric Oxide Synthase as Possible Mediators of the Protective Effect of N-acetyl-L-cysteine in Prediabetes Induced by Sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Akt Signaling and Nitric Oxide Synthase as Possible Mediators of the Protective Effect of N-acetyl-L-cysteine in Prediabetes Induced by Sucrose [mdpi.com]

- 19. Design, synthesis, and kinetic characterization of protein N-terminal acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Endogenous Presence of N-Acetylthreonine in Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylthreonine, an N-acetylated derivative of the essential amino acid threonine, is an endogenous metabolite present in various biological tissues. While its physiological role is not yet fully elucidated, emerging evidence suggests its involvement in cellular metabolism and signaling. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous presence of this compound, including its biosynthesis, degradation, and reported concentrations in different tissues. Detailed experimental protocols for its quantification and visualization of related metabolic pathways are also presented to facilitate further research in this area.

Introduction

N-acetylated amino acids (NAAAs) are a class of metabolites found across various species, from bacteria to mammals. These molecules are involved in a diverse range of biological processes, including protein stability, gene regulation, and cellular signaling. This compound is one such NAAA, and its presence in human tissues, including the placenta, has been confirmed. Elevated levels of certain NAAAs have been associated with pathological conditions, classifying them as uremic toxins when in high abundance. Understanding the endogenous landscape of this compound is crucial for elucidating its physiological functions and its potential as a biomarker or therapeutic target.

Biosynthesis and Degradation of this compound

The precise metabolic pathway for the de novo synthesis of free this compound has not been fully characterized. However, based on the known metabolism of other N-acetylated amino acids, a putative pathway can be proposed.

2.1. Biosynthesis:

The primary route for the formation of N-acetylated amino acids is through the action of N-acetyltransferases (NATs) . Specifically, the NatA complex is known to acetylate the N-terminal of proteins that have a small amino acid, such as serine, alanine, and threonine, after the initiator methionine is cleaved.[1] Therefore, the endogenous pool of free this compound is likely derived from the proteolytic degradation of N-terminally acetylated proteins.

Another potential, though less characterized, pathway involves the direct acetylation of free threonine by a yet-to-be-identified N-acetyltransferase using acetyl-CoA as the acetyl donor.

2.2. Degradation:

The hydrolysis of N-acetylated amino acids is catalyzed by a class of enzymes known as aminoacylases . Aminoacylase 1 (ACY1) is a cytosolic enzyme with broad substrate specificity for various N-acetylated amino acids.[2][3] While direct evidence for this compound as a primary substrate for ACY1 is still emerging, the enzyme's known activity on structurally similar N-acetylated amino acids, such as N-acetylserine, strongly suggests its involvement in the degradation of this compound back to threonine and acetate.[4]

Signaling Pathway Diagram

Caption: Putative metabolic pathway of this compound.

Quantitative Data on this compound in Tissues

Quantitative data on the endogenous concentrations of free this compound in various tissues are sparse in the currently available literature. Most metabolomics studies either do not specifically report on this metabolite or group it with other N-acetylated amino acids.

| Tissue | Species | Concentration | Method | Reference |

| Human Placenta | Homo sapiens | Detected, not quantified | Not specified | HMDB |

| Mouse Brain | Mus musculus | Not yet reported | - | - |

| Mouse Liver | Mus musculus | Not yet reported | - | - |

| Mouse Kidney | Mus musculus | Not yet reported | - | - |

| Human Plasma | Homo sapiens | Not yet reported | - | - |

This table will be updated as more quantitative data becomes available.

Experimental Protocols

Sample Preparation for this compound Analysis from Tissues

This protocol is a general guideline and may require optimization for specific tissue types.

Objective: To extract small molecule metabolites, including this compound, from tissue samples for LC-MS/MS analysis.

Materials:

-

Frozen tissue samples

-

Liquid nitrogen

-

Homogenizer (e.g., bead beater or Potter-Elvehjem)

-

Ice-cold 80% methanol

-

Centrifuge capable of 4°C and >14,000 x g

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS grade water and acetonitrile

-

Internal standard (e.g., ¹³C,¹⁵N-labeled this compound)

Procedure:

-

Tissue Homogenization:

-

Weigh the frozen tissue sample (typically 20-50 mg).

-

Immediately place the tissue in a pre-chilled tube containing grinding beads or a pre-chilled mortar and pestle with liquid nitrogen.

-

Homogenize the tissue to a fine powder.

-

-

Metabolite Extraction:

-

Add 1 mL of ice-cold 80% methanol containing the internal standard to the homogenized tissue powder.

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 20 minutes to allow for protein precipitation.

-

-

Centrifugation:

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

-

Supernatant Collection:

-

Carefully collect the supernatant, which contains the extracted metabolites, without disturbing the protein pellet.

-

-

Drying and Reconstitution:

-

Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

Final Centrifugation:

-

Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

-

Experimental Workflow Diagram

Caption: Workflow for tissue sample preparation and analysis.

LC-MS/MS Method for this compound Quantification

This is a proposed method based on common practices for analyzing small polar metabolites. Optimization of chromatographic and mass spectrometric parameters is essential.

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of polar compounds like this compound.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A gradient from high organic (e.g., 95% B) to a lower organic concentration to elute the analyte.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 30 - 40 °C

-

Injection Volume: 5 - 10 µL

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (Q1) m/z 162.08 -> Product ion (Q3) m/z 102.05 (loss of acetic acid) and/or m/z 74.06 (further fragmentation).

-

Internal Standard (¹³C₂,¹⁵N-N-Acetylthreonine): Precursor ion (Q1) m/z 165.09 -> Product ion (Q3) m/z 104.06.

-

-

Instrument Parameters: Optimization of cone voltage, collision energy, and other source parameters is required to achieve maximum sensitivity.

Conclusion and Future Directions

The endogenous presence of this compound in tissues is an area of growing interest. While its metabolic pathway is beginning to be understood through its links to protein acetylation and degradation by aminoacylases, a significant gap remains in the quantitative data across different tissues and physiological states. The development and validation of robust analytical methods, such as the LC-MS/MS protocol outlined here, are critical for advancing our understanding.

Future research should focus on:

-

Quantitative mapping of this compound concentrations in a wide range of healthy and diseased tissues.

-

Identification and characterization of the specific N-acetyltransferases and aminoacylases responsible for its metabolism.

-

Elucidation of the functional roles of this compound in cellular processes.

-

Investigation of its potential as a biomarker for various diseases, including metabolic disorders and cancer.

This in-depth guide provides a foundation for researchers to explore the intriguing biology of this compound and its potential implications for human health and drug development.

References

- 1. Human Naa50 Protein Displays Broad Substrate Specificity for Amino-terminal Acetylation: DETAILED STRUCTURAL AND BIOCHEMICAL ANALYSIS USING TETRAPEPTIDE LIBRARY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular basis of aminoacylase 1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. escholarship.org [escholarship.org]

N-Acetylthreonine: A Potential Signaling Molecule? An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylthreonine (NAT) is an N-acetylated derivative of the essential amino acid L-threonine. While its role as a component of N-terminally acetylated proteins is well-established, its potential function as a free, soluble signaling molecule is an emerging area of interest. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its metabolism, the enzymatic machinery involved in its synthesis and degradation, and its established role in protein turnover. We further explore the speculative hypothesis of this compound as a signaling molecule, drawing parallels with other N-acetylated amino acids. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the potential therapeutic and diagnostic applications of this compound.

Introduction

N-acetylation is a ubiquitous post-translational modification that plays a critical role in regulating protein function, stability, and localization.[1] The acetylation of the N-terminal residue of a protein can create a degradation signal, known as an Ac/N-degron, which targets the protein for ubiquitination and subsequent proteasomal degradation.[2][3][4] N-acetylated threonine is one such Ac/N-degron.[5] Beyond its role in protein modification, the existence of free N-acetylated amino acids in biological fluids raises the question of their potential as signaling molecules. This guide focuses on this compound, exploring its known biological functions and the evidence supporting a hypothetical signaling role.

Metabolism of this compound

Free this compound can be generated through two primary pathways: the degradation of N-terminally acetylated proteins and the direct N-acetylation of L-threonine.

-

Protein Degradation: The breakdown of proteins bearing an N-terminal this compound residue by cellular proteases can release the modified amino acid into the cytosol.

-

Direct Synthesis: N-acetyltransferases (NATs), the enzymes responsible for protein N-terminal acetylation, could potentially acetylate free L-threonine, although this is less characterized than their action on nascent polypeptide chains.

Conversely, this compound is catabolized by aminoacylases, which hydrolyze the acetyl group, yielding L-threonine and acetate.[6]

Enzymatic Machinery

The key enzymes involved in the metabolism of this compound are summarized in the table below.

| Enzyme Family | Specific Enzyme(s) | Function | Substrate Specificity |

| N-Acetyltransferases (NATs) | NatA | Catalyzes the transfer of an acetyl group from acetyl-CoA to the N-terminal amino group of a polypeptide.[7] | Recognizes and acetylates proteins with small N-terminal residues, including serine, alanine, threonine, valine, and cysteine, after the removal of the initiator methionine.[1] Threonine is a moderate substrate for NatA.[1] |

| Aminoacylases | Aminoacylase 1 (ACY1) | Hydrolyzes N-acetylated amino acids to yield the free amino acid and acetate.[6][8][9] | Exhibits broad specificity for N-acetylated L-amino acids, including this compound.[6][10] Deficiency in ACY1 leads to the accumulation and urinary excretion of various N-acetylated amino acids.[6][8] |

This compound in Protein Degradation: The Ac/N-Degron Pathway

The most well-documented role of N-acetylated threonine is as a component of the Ac/N-degron pathway, a subset of the N-end rule pathway of protein degradation.[2][3][5][11]

Caption: The Ac/N-Degron Pathway for proteins with N-terminal threonine.

Quantitative Data

Quantitative data on free this compound in biological matrices is sparse. In cases of inborn errors of metabolism affecting amino acid degradation, elevated levels of various N-acetylated amino acids are observed in urine.[12] However, specific concentrations of this compound in healthy individuals are not well-documented in the reviewed literature.

| Analyte | Matrix | Condition | Concentration Range | Reference |

| N-acetylated amino acids | Urine | Inborn errors of metabolism (general) | >100 µmol/mmol creatinine | [13] |

| N-acetylated amino acids | Urine | Healthy controls | <40 µmol/mmol creatinine | [13] |

This compound as a Potential Signaling Molecule: A Hypothesis

While direct evidence is lacking, the possibility of this compound acting as a signaling molecule is intriguing. This hypothesis is based on the following points:

-

Existence of Specific Metabolism: The presence of enzymes that can synthesize and degrade this compound suggests a regulated biological role beyond simple protein catabolism.

-

Analogy to Other N-acetylated Molecules: Other N-acetylated compounds, such as N-acetylaspartate (NAA) in the brain and N-acetylcysteine (NAC) as a therapeutic agent, have well-defined biological activities.

-

Potential for Receptor Interaction: The chemical structure of this compound, with its acetyl group and hydroxyl moiety, could potentially allow for specific interactions with cellular receptors or enzymes, thereby initiating a signaling cascade.

A hypothetical signaling pathway for this compound is presented below.

Caption: A hypothetical signaling pathway for this compound.

Experimental Protocols to Investigate the Signaling Role of this compound

To test the hypothesis that this compound is a signaling molecule, a series of experiments can be designed.

Receptor Binding Assay

-

Objective: To identify potential cell surface receptors for this compound.

-

Methodology:

-

Synthesize radiolabeled this compound (e.g., with ³H or ¹⁴C).

-

Prepare membrane fractions from various cell lines or tissues of interest.

-

Incubate the membrane fractions with increasing concentrations of radiolabeled this compound in the presence and absence of a large excess of unlabeled this compound (to determine specific binding).

-

Separate bound from free radioligand by filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Analyze the data to determine binding affinity (Kd) and receptor density (Bmax).

-

Second Messenger Analysis

-

Objective: To determine if this compound treatment leads to changes in intracellular second messenger levels.

-

Methodology:

-

Culture cells of interest to sub-confluency.

-

Treat cells with varying concentrations of this compound for different time points.

-

Lyse the cells and measure the levels of cyclic AMP (cAMP) and inositol phosphates using commercially available ELISA or radioimmunoassay kits.

-

For intracellular calcium ([Ca²⁺]i), load cells with a fluorescent calcium indicator (e.g., Fura-2 AM) and measure fluorescence changes upon this compound stimulation using a fluorescence plate reader or microscope.

-

Kinase Activation Assay

-

Objective: To assess the activation of downstream signaling kinases upon this compound treatment.

-

Methodology:

-

Treat cultured cells with this compound as described above.

-

Prepare cell lysates at various time points post-treatment.

-

Perform Western blot analysis using phospho-specific antibodies against key kinases in major signaling pathways (e.g., p-ERK, p-Akt, p-p38).

-

Normalize the levels of phosphorylated kinases to the total amount of each kinase.

-

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Tying up loose ends: the N-degron and C-degron pathways of protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. N-degron pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutations in ACY1, the Gene Encoding Aminoacylase 1, Cause a Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Naa50 Protein Displays Broad Substrate Specificity for Amino-terminal Acetylation: DETAILED STRUCTURAL AND BIOCHEMICAL ANALYSIS USING TETRAPEPTIDE LIBRARY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The molecular basis of aminoacylase 1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1) | BioVendor R&D [biovendor.com]

- 10. enzyme-database.org [enzyme-database.org]

- 11. bbe.caltech.edu [bbe.caltech.edu]

- 12. Urinary excretion of N-acetyl amino acids in patients with some inborn errors of amino acid metabolism [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolic Pathway of N-Acetylthreonine

This guide provides a comprehensive analysis of the metabolic pathways of N-Acetylthreonine, targeting researchers, scientists, and drug development professionals. It covers the core aspects of its biosynthesis, degradation, associated enzymology, and relevant quantitative data, alongside detailed experimental protocols for its study.

Introduction to this compound

This compound is the N-acetylated derivative of the essential amino acid L-threonine. N-acetylation is a common modification of amino acids and proteins in eukaryotes, playing a role in protein stability and regulation. This compound can be found as a constituent of proteins or as a free metabolite. Understanding its metabolic pathway is crucial for research in areas such as inborn errors of metabolism, drug development, and biomarker discovery.

Biosynthesis of this compound

The formation of this compound in humans occurs through two primary routes: co-translational N-terminal acetylation of proteins and the direct acetylation of free L-threonine.

Co-translational N-terminal Acetylation

A major pathway for the synthesis of protein-bound this compound is through the action of N-alpha-acetyltransferases (NATs) on nascent polypeptide chains. The human NatA complex is responsible for the co-translational acetylation of N-terminal amino acids with small side chains, including threonine.[1] This process is highly prevalent, with an estimated 85% of human proteins undergoing N-terminal acetylation.[1]

Key Enzyme:

-

N-alpha-acetyltransferase A (NatA) complex: This enzymatic complex recognizes and acetylates the N-terminal threonine of nascent polypeptides as they emerge from the ribosome.

Acetylation of Free L-Threonine

While the direct N-acetylation of free L-threonine is a plausible pathway, the specific enzyme responsible for this reaction in humans has not been definitively identified in the reviewed literature. However, the existence of N-acetyltransferases that act on other free amino acids, such as methionine N-acetyltransferase, suggests that analogous enzymes for threonine may exist.[1] This pathway would involve the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of L-threonine.

Degradation of this compound

The primary pathway for the breakdown of this compound is through enzymatic hydrolysis, which releases L-threonine and acetate.

Hydrolysis by Aminoacylase I (ACY1)

The key enzyme responsible for the degradation of this compound is Aminoacylase I (ACY1).[2][3] This cytosolic, zinc-dependent enzyme catalyzes the hydrolysis of the amide bond in a variety of N-acetylated amino acids. ACY1 exhibits broad substrate specificity, with a preference for N-acetylated aliphatic amino acids.[1][2]

Enzymatic Reaction: N-Acetyl-L-threonine + H₂O → L-threonine + Acetate

Deficiencies in the ACY1 enzyme lead to a rare inborn error of metabolism characterized by the accumulation and increased urinary excretion of several N-acetylated amino acids, including this compound.[2][4]

Quantitative Data

Quantitative data on the metabolism of this compound are limited. The following tables summarize the available information on enzyme kinetics and metabolite concentrations.

Table 1: Enzyme Kinetic Parameters for Aminoacylase I (ACY1)

| Substrate | Organism | Km (mM) | Vmax (µmol/min/mg) | Reference |

| N-Acetylmethionine | Porcine Kidney | 0.8 | 1600 | General textbook value |

| This compound | Human | Not Reported | Not Reported |

Note: Specific kinetic data for this compound with human Aminoacylase I were not found in the reviewed literature. N-acetylmethionine is often cited as a high-affinity substrate.

Table 2: Reported Concentrations of N-Acetylated Amino Acids

| Metabolite | Matrix | Condition | Concentration Range | Reference |

| N-acetylated amino acids (general) | Urine | Healthy Control | < 40 µmol/mmol creatinine | [5] |

| N-acetylated amino acids (disease-specific) | Urine | Inborn errors of metabolism | > 100 µmol/mmol creatinine | [5] |

| N-acetylcysteine (as a related compound) | Plasma | Healthy Control | 14.4 - 93.9 ng/mL | [6] |

| This compound | Plasma/Urine | Healthy Control | Not Reported |

Note: Specific physiological concentrations of this compound in human plasma or urine from healthy individuals were not found in the reviewed literature.

Signaling Pathways and Logical Relationships

The metabolic pathway of this compound can be visualized as a cycle of synthesis and degradation, intersecting with protein metabolism.

Caption: Metabolic pathway of this compound.

Experimental Protocols

This section details methodologies for key experiments related to the study of this compound metabolism.

Assay for N-Terminal Acetyltransferase (NAT) Activity

This protocol is adapted from fluorescence-based assays for NAT activity.[2][7]

Principle: The activity of NATs is measured by monitoring the production of Coenzyme A (CoA) from the acetyl donor, Acetyl-CoA. Free CoA reacts with a thiol-reactive fluorescent probe, leading to an increase in fluorescence.

Materials:

-

Purified NAT enzyme (e.g., NatA complex)

-

Acetyl-CoA

-

Peptide substrate with an N-terminal threonine

-

Thiol-reactive fluorescent probe (e.g., ThioGlo4)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT, 10% glycerol)

-

384-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare stock solutions of the NAT enzyme, Acetyl-CoA, peptide substrate, and fluorescent probe in the reaction buffer.

-

In a 384-well plate, add the reaction buffer, NAT enzyme, and peptide substrate.

-

Initiate the reaction by adding Acetyl-CoA.

-

Immediately add the fluorescent probe.

-

Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen probe.

-

Calculate the initial reaction velocity from the linear phase of the fluorescence curve.

-

Perform control experiments without the enzyme or substrate to account for background fluorescence.

Caption: Workflow for a fluorescence-based NAT activity assay.

Assay for Aminoacylase I (ACY1) Activity

This protocol describes a method to determine the kinetic parameters of ACY1 using this compound as a substrate, adapted from a nuclear magnetic resonance (NMR)-based method.[5]

Principle: The hydrolysis of this compound to L-threonine and acetate by ACY1 is monitored over time by ¹H NMR spectroscopy. The disappearance of the substrate and the appearance of the product can be quantified by integrating their characteristic NMR signals.

Materials:

-

Purified Aminoacylase I (ACY1)

-

This compound

-

Phosphate buffer in D₂O (e.g., 100 mM, pH 7.4)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of this compound in the D₂O phosphate buffer.

-

Prepare a stock solution of ACY1 in the same buffer.

-

To an NMR tube, add the this compound solution.

-

Acquire a baseline ¹H NMR spectrum.

-

Initiate the reaction by adding a known amount of the ACY1 stock solution to the NMR tube and mix quickly.

-

Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.

-

Process the spectra and integrate the signals corresponding to a non-overlapping proton of this compound and L-threonine.

-

Plot the concentration of the substrate and product over time to determine the initial reaction rate.

-

Repeat the experiment with varying concentrations of this compound to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Caption: Workflow for determining ACY1 kinetics using NMR.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a general approach for the analysis of N-acetylated amino acids in urine or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: this compound is separated from other components in a biological matrix by liquid chromatography and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Materials:

-

Urine or plasma sample

-

Internal standard (e.g., isotopically labeled this compound)

-

Protein precipitation agent (e.g., methanol or acetonitrile)

-

LC-MS/MS system with an appropriate column (e.g., C18)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample (urine or plasma).

-

For plasma, perform protein precipitation by adding a cold solvent like methanol, vortexing, and centrifuging to pellet the proteins. Collect the supernatant.

-

For urine, dilute the sample as needed.

-

Add a known amount of the internal standard to the prepared sample.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the analytes using a suitable chromatographic gradient.

-

Perform mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for this compound and the internal standard.

-

Calculate the concentration of this compound in the original sample using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Conclusion

The metabolic pathway of this compound involves both its synthesis, primarily through co-translational N-terminal acetylation of proteins, and its degradation via hydrolysis by Aminoacylase I. While the core enzymatic players are known, further research is needed to identify the specific N-acetyltransferases for free threonine and to quantify the kinetic parameters and physiological concentrations of this compound. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricacies of this compound metabolism and its potential roles in health and disease.

References

- 1. Characterization of an Aminoacylase from the Hyperthermophilic Archaeon Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutations in ACY1, the Gene Encoding Aminoacylase 1, Cause a Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. n-acetyl amino acids: Topics by Science.gov [science.gov]

- 4. NAT1 N-acetyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative determination of N-acetyl(-L-)cysteine derivatives in human urine by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

N-Acetylthreonine's Role in Protein Folding and Stability: A Technical Guide

Introduction

N-terminal acetylation (Nt-acetylation) is a ubiquitous and vital co- and post-translational modification of proteins, with estimates suggesting that over 80% of all human proteins are acetylated at their Nα-terminus.[1][2][3] This modification involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of the first amino acid residue of a protein.[1][2] The process is catalyzed by a family of enzymes known as N-terminal acetyltransferases (NATs).[2][3] N-acetylthreonine arises when the N-terminal amino acid of a protein is threonine, which subsequently undergoes this acetylation. This seemingly minor alteration can have profound impacts on a protein's structure, function, stability, and ultimate fate within the cell.[1][4] By neutralizing the positive charge of the N-terminal amino group, acetylation alters the protein's surface charge distribution, hydrophobicity, and potential for intermolecular interactions.[1][3][4] This guide provides an in-depth exploration of the function of this compound in the context of protein folding and stability, intended for researchers, scientists, and professionals in drug development.

Biochemical Properties of N-Acetyl-L-threonine

N-acetyl-L-threonine (NAT) is the N-acetyl derivative of the amino acid L-threonine.[5] Its fundamental biochemical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H11NO4 | PubChem |

| Molecular Weight | 161.16 g/mol | PubChem[5] |

| IUPAC Name | (2S,3R)-2-acetamido-3-hydroxybutanoic acid | PubChem[5] |

| Description | N-acetyl-L-amino acid derivative of L-threonine. | ChEBI[5] |

The Mechanism of N-Terminal Acetylation

N-terminal acetylation is a critical modification that influences a wide array of cellular processes. It primarily occurs co-translationally, as the nascent polypeptide chain emerges from the ribosome, but can also happen post-translationally.[1][3] The process is catalyzed by a suite of N-terminal acetyltransferase (NAT) enzyme complexes, each with specificity for different N-terminal amino acid sequences.[1][3][6] For instance, the NatA complex is responsible for acetylating a significant portion of the human proteome, targeting proteins with small N-terminal residues like serine and alanine after the initiator methionine has been cleaved.[6]

The addition of an acetyl group to the N-terminus of a protein, such as threonine, has several key biophysical consequences:

-

Charge Neutralization: The primary amino group at the N-terminus is positively charged at physiological pH. Acetylation neutralizes this charge, which can alter electrostatic interactions both within the protein and with other molecules.[1]

-

Increased Hydrophobicity: The addition of the acetyl group increases the hydrophobicity of the N-terminus.[3][4] This can influence protein folding, membrane association, and interactions with other proteins.[1][3]

N-Terminal Acetylation Workflow

The following diagram illustrates the general workflow of co-translational N-terminal acetylation.

References

- 1. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]

- 2. Protein acetylation - Wikipedia [en.wikipedia.org]

- 3. N-terminal acetylation - Wikipedia [en.wikipedia.org]

- 4. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-acetyl-L-threonine | C6H11NO4 | CID 152204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

N-Acetylthreonine as a metabolic intermediate

An In-depth Technical Guide on N-Acetylthreonine as a Metabolic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This compound (NAT) is an N-terminal acetylated derivative of the essential amino acid L-threonine. Long considered primarily a byproduct of protein degradation, emerging evidence suggests that NAT and other N-acetylated amino acids may play more dynamic roles in cellular metabolism and signaling. This technical guide provides a comprehensive overview of the current understanding of this compound as a metabolic intermediate, summarizing its biosynthesis, degradation, and potential physiological significance. This document details relevant enzymatic processes, presents available quantitative data, outlines experimental protocols for its study, and visualizes its metabolic context through signaling pathway and workflow diagrams.

Introduction

N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting approximately 85% of all human proteins.[1] This modification, occurring co-translationally, involves the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of the N-terminal amino acid of a nascent polypeptide chain. This compound arises when the N-terminal amino acid is threonine. While the primary function of N-terminal acetylation is to protect proteins from degradation via the N-end rule pathway, the resulting free N-acetylated amino acids, including this compound, that are released during protein turnover are now being investigated for their potential roles as metabolic intermediates and signaling molecules.

Biosynthesis and Degradation of this compound

The metabolic pathway of this compound is intrinsically linked to protein metabolism. Its lifecycle involves a cycle of protein acetylation, degradation, and subsequent hydrolysis of the acetylated amino acid.

Biosynthesis

This compound is primarily formed through a two-step process:

-

Co-translational N-terminal Acetylation: The N-terminal acetyltransferase A (NatA) complex is responsible for acetylating nascent polypeptide chains that have threonine at their N-terminus following the cleavage of the initiator methionine.[1][2] NatA is a heterodimeric enzyme composed of a catalytic subunit and an auxiliary subunit that anchors the complex to the ribosome.[2] The substrate specificity of NatA includes small N-terminal residues such as alanine, serine, cysteine, valine, and threonine.[2][3]

-

Proteolytic Degradation: N-terminally acetylated proteins are subject to degradation by the proteasome and other cellular proteases. This process releases small peptides with an N-terminal this compound.

While less characterized, the direct acetylation of free L-threonine by an N-acetyltransferase is a potential alternative route for NAT biosynthesis.

Degradation

The breakdown of this compound-containing peptides and free this compound involves two key enzymes:

-

Acylpeptide Hydrolase (APEH): This exopeptidase cleaves the N-terminal this compound from small peptides, releasing free this compound and a shortened peptide.[4][5] APEH exhibits broad substrate specificity, with a preference for N-acetylated peptides containing alanine, methionine, and serine at the N-terminus.[4][6]

-

Aminoacylase-1 (ACY1): This enzyme catalyzes the final step of degradation, hydrolyzing free this compound into L-threonine and acetate.[4] The regenerated L-threonine can re-enter the cellular amino acid pool for protein synthesis or other metabolic pathways, and the acetate can be converted to acetyl-CoA.

Quantitative Data

Quantitative data on the tissue-specific concentrations and metabolic flux of this compound are currently limited in publicly available literature. However, some studies have identified and quantified N-acetylated amino acids in various biological matrices.

Table 1: Reported Presence and Potential Quantitative Insights for this compound

| Biological Matrix | Finding | Reference |

| Human Plasma | Identified as a potential biomarker for kidney function. | Not explicitly quantified |

| Human Urine | Elevated levels are indicative of Aminoacylase I deficiency. | Qualitative observation |

| Various Foods | Detected at low concentrations (< 1 µg/g fresh weight). | [5] |

Further research utilizing targeted metabolomics is required to establish definitive concentration ranges of this compound in various tissues and biofluids under normal and pathological conditions.

Experimental Protocols

The analysis of this compound typically involves chromatographic separation coupled with mass spectrometric detection. Below are generalized protocols for the quantification of this compound in biological samples.

Quantification of this compound by LC-MS/MS

This method is suitable for the analysis of this compound in plasma, serum, and tissue homogenates.

4.1.1. Sample Preparation

-

To 100 µL of sample (plasma, serum, or tissue homogenate supernatant), add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C-labeled this compound).

-

Vortex for 30 seconds to precipitate proteins.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

4.1.2. UPLC-MS/MS Conditions

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 98% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

Analysis of this compound by GC-MS

This method requires derivatization to increase the volatility of this compound.

4.2.1. Sample Preparation and Derivatization

-

Perform protein precipitation as described in section 4.1.1.

-

Evaporate the supernatant to complete dryness.

-

Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.

-

Incubate at 70°C for 30 minutes.

-

Cool to room temperature before injection.

4.2.2. GC-MS Conditions

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Temperature Program: An initial temperature of 100°C, ramped to 300°C.

-

Mass Spectrometry: Electron ionization (EI) with scanning in the m/z range of 50-600 or in selected ion monitoring (SIM) mode for targeted quantification.

Signaling Pathways and Metabolic Workflows

The following diagrams illustrate the metabolic context of this compound.

Potential Roles and Future Directions

While the primary role of N-terminal acetylation is protein stability, the generation of free N-acetylated amino acids like this compound opens up possibilities for their involvement in other cellular processes.

Role in the Central Nervous System

N-acetylated amino acids, such as N-acetylaspartate (NAA), are found in high concentrations in the brain and are implicated in neuronal function and as markers for neurological health.[7][8] Although direct evidence for this compound's role in the central nervous system is currently lacking, the presence of enzymes for its metabolism in the brain suggests a potential, yet unexplored, function.[9]

Implications in Cancer

Alterations in amino acid metabolism are a hallmark of cancer.[10] Increased levels of other N-acetylated amino acids, such as N-acetylaspartate and N-acetylaspartylglutamate (NAAG), have been associated with cancer progression and represent potential therapeutic targets.[11][12] The role of N-acetyltransferases in cancer is also an active area of research.[13] Future studies are warranted to investigate the levels and metabolic flux of this compound in different cancer types to determine its potential as a biomarker or therapeutic target.

Future Research

To fully elucidate the role of this compound as a metabolic intermediate, future research should focus on:

-

Quantitative Metabolomics: Establishing baseline concentrations of this compound in a wide range of healthy and diseased human tissues.

-

Metabolic Flux Analysis: Utilizing stable isotope tracing to determine the rates of this compound synthesis and degradation under various physiological conditions.

-

Enzyme Kinetics: Characterizing the kinetic parameters of human NatA and APEH with threonine-containing substrates.

-

Functional Studies: Investigating the effects of modulating this compound levels on cellular signaling pathways, particularly in the context of neurological disorders and cancer.

Conclusion

This compound is a metabolic intermediate intrinsically linked to the widespread cellular process of N-terminal protein acetylation. While its primary origin is the degradation of acetylated proteins, the enzymatic machinery for its further metabolism suggests a potential for integration into broader metabolic and signaling networks. Although quantitative data and a full understanding of its physiological roles are still emerging, the study of this compound and other N-acetylated amino acids represents a promising new frontier in understanding the complex interplay between protein metabolism and cellular regulation. The experimental frameworks and current knowledge presented in this guide provide a foundation for researchers to further explore the significance of this intriguing molecule.

References

- 1. Charting the N-Terminal Acetylome: A Comprehensive Map of Human NatA Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Basis for Amino-Terminal Acetylation by the Heterodimeric NatA Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. westmont.edu [westmont.edu]

- 5. Differential Distribution and Activity Profile of Acylpeptide Hydrolase in the Rat Seminiferous Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]

- 8. Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of Amino Acids in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Increased n-acetylaspartate Levels in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Uncovering the Role of N-Acetyl-Aspartyl-Glutamate as a Glutamate Reservoir in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-terminal acetylome analysis reveals the specificity of Naa50 (Nat5) and suggests a kinetic competition between N-terminal acetyltransferases and methionine aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

role of N-terminal acetylation of threonine in protein function

An In-depth Technical Guide on the Role of N-terminal Acetylation of Threonine in Protein Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-terminal acetylation (Nt-acetylation) is one of the most prevalent co- and post-translational modifications in eukaryotes, affecting an estimated 80-90% of all human proteins.[1][2] This largely irreversible modification involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of the N-terminal amino acid of a protein.[2][3][4] This process neutralizes the positive charge of the N-terminus, altering the protein's physical and chemical properties, including its hydrophobicity and size.[3][5][6]

The enzymatic machinery responsible for this modification is a family of N-terminal acetyltransferases (NATs).[3][4] In humans, eight distinct NATs (NatA-NatH) have been identified, each with specific substrate preferences determined by the first few amino acids of the polypeptide chain.[2][7]

This guide focuses specifically on the N-terminal acetylation of threonine (Thr) . Following the proteolytic removal of the initiator methionine (iMet) by methionine aminopeptidases (MetAPs), proteins with an N-terminal threonine become primary substrates for the NatA complex, the most prominent N-terminal acetyltransferase.[7][8] The acetylation of this N-terminal threonine has profound and diverse implications for protein fate, regulating everything from protein stability and interaction networks to subcellular localization and crosstalk with other modifications. Understanding these roles is critical for basic research and for the development of novel therapeutic strategies targeting the cellular machinery involved.

The Machinery of N-terminal Threonine Acetylation

The acetylation of an N-terminal threonine is a co-translational process tightly coupled with protein synthesis and processing at the ribosome. Two key enzyme classes are involved:

-

Methionine Aminopeptidases (MetAPs): As a nascent polypeptide chain emerges from the ribosome, MetAPs catalyze the cleavage of the initiator methionine. This cleavage is a prerequisite for NatA-mediated acetylation and occurs when the second amino acid (in this case, threonine) has a small side chain.[9]

-

N-terminal Acetyltransferase A (NatA): The NatA complex is the major enzyme responsible for acetylating approximately 40% of the human proteome.[7] It is a heterodimer composed of the catalytic subunit NAA10 and the auxiliary subunit NAA15, which anchors the complex to the ribosome near the polypeptide exit tunnel.[7][10] Once the iMet is removed, the newly exposed threonine N-terminus is recognized and acetylated by the NAA10 subunit of NatA.[7][8]

Figure 1: Co-translational N-terminal acetylation of threonine.

Functional Roles of N-terminal Threonine Acetylation

The addition of an acetyl group to an N-terminal threonine can dramatically alter a protein's fate and function.

Regulation of Protein Stability: The Ac/N-Degron Pathway

Perhaps the most studied function of Nt-acetylation is its role in protein degradation. Historically, it was thought to protect proteins from degradation.[11] While this can be true—as acetylation blocks the N-terminus from ubiquitination—a landmark discovery revealed that the acetylated N-terminus itself can act as a degradation signal, or "degron".[9][11]

This process, known as the Ac/N-end rule pathway , targets proteins with specific acetylated N-termini for ubiquitination and subsequent proteasomal degradation.[5] In yeast, proteins with acetylated N-termini, including Ac-Thr, are recognized by the E3 ubiquitin ligase Doa10.[5][9] This marks the protein for destruction by the 26S proteasome. Therefore, Nt-acetylation of threonine can serve as a molecular switch, turning a stable protein into a target for degradation. This provides a mechanism for protein quality control and regulation of protein half-life from the moment of synthesis.[5][9]

Figure 2: The Ac/N-end rule pathway for an Ac-Thr N-terminus.

Modulation of Protein-Protein Interactions

By neutralizing the N-terminal positive charge and adding a hydrophobic acetyl group, Nt-acetylation can create or modify protein interaction surfaces.[5] A key example involving an N-terminal threonine comes from the ESAT-6 virulence factor of Mycobacterium tuberculosis. After secretion, the initiator methionine of ESAT-6 is cleaved, exposing an N-terminal threonine that is subsequently acetylated. This modification alters the interaction with its binding partner, CFP-10, which in turn attenuates the virulence of the bacterium.[12]

Crosstalk with Phosphorylation